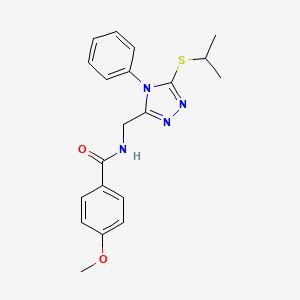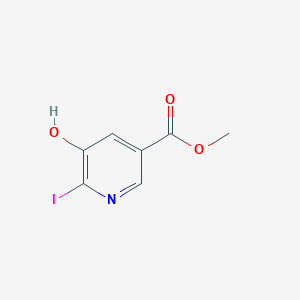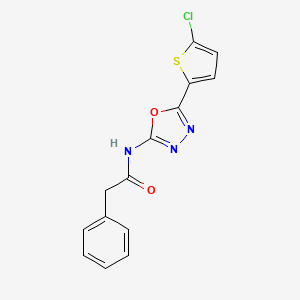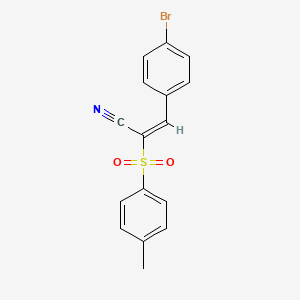
4-methoxy-1-methyl-5-(4-(phenylsulfonyl)piperidine-1-carbonyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-1-methyl-5-(4-(phenylsulfonyl)piperidine-1-carbonyl)pyridin-2(1H)-one, also known as MPS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPS is a pyridinone derivative that has been synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Design
The scientific research on compounds structurally related to 4-methoxy-1-methyl-5-(4-(phenylsulfonyl)piperidine-1-carbonyl)pyridin-2(1H)-one has explored various synthetic pathways and their implications in the design of new molecules. For instance, studies on the anodic methoxylation of piperidine derivatives, including modifications by N-acyl and N-sulfonyl groups, have provided insights into the formation of α-monomethoxy and α,α'-dimethoxy derivatives under different conditions, highlighting the versatility of these synthetic processes in generating molecular diversity (Golub & Becker, 2015).
Photophysical Properties and Fluorescent Applications
The synthesis and evaluation of 4-arylpyridines, including methoxy substituted variants, have been conducted to study their fluorescent properties. These compounds have shown promise as laser dyes, with several structures identified as efficient dyes in the 530-550 nm range. This research signifies the potential of such compounds in applications requiring fluorescent materials, such as bioimaging and molecular diagnostics (Kelley et al., 2001).
Medicinal Chemistry and Receptor Agonism
Research into benzamide derivatives structurally related to the compound has shown significant serotonin 4 (5-HT(4)) receptor agonist activity. These studies involve the synthesis of derivatives with various substituents, exploring their potential in enhancing gastrointestinal motility. Such research underscores the therapeutic potential of these compounds in treating gastrointestinal disorders, indicating a critical area of application for these molecular structures (Sonda et al., 2003).
Propiedades
IUPAC Name |
5-[4-(benzenesulfonyl)piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-20-13-16(17(26-2)12-18(20)22)19(23)21-10-8-15(9-11-21)27(24,25)14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIBKEIMXJYARA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-1-methyl-5-(4-(phenylsulfonyl)piperidine-1-carbonyl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

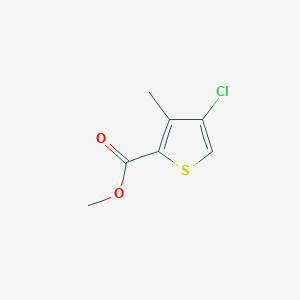
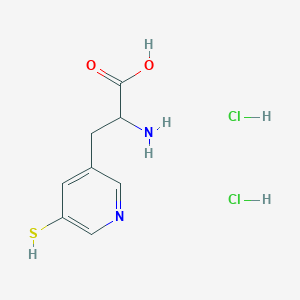

![2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B2391339.png)
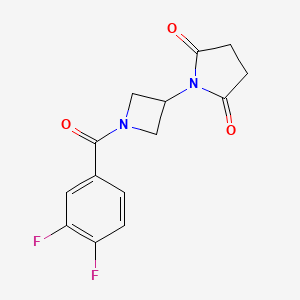
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide](/img/structure/B2391341.png)
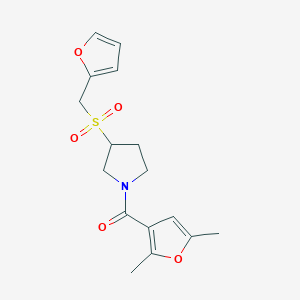
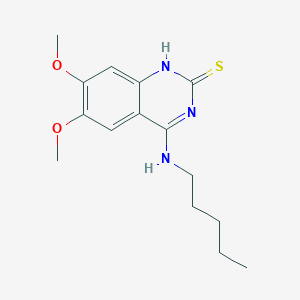
![4-{[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylic acid](/img/structure/B2391345.png)
